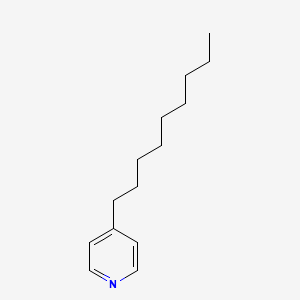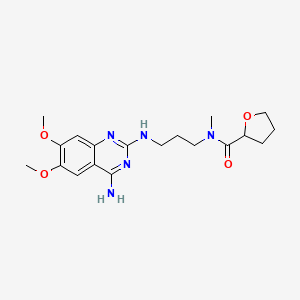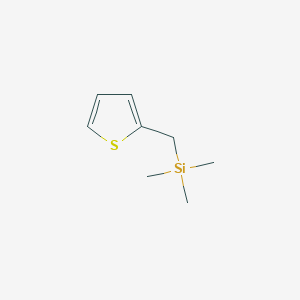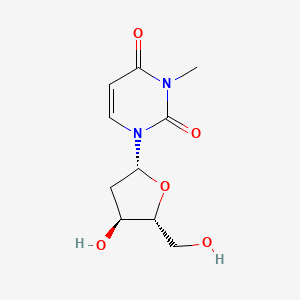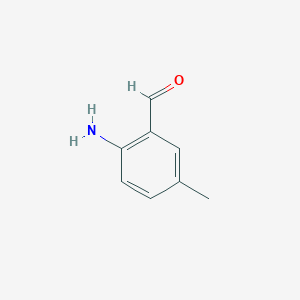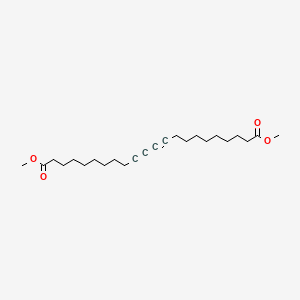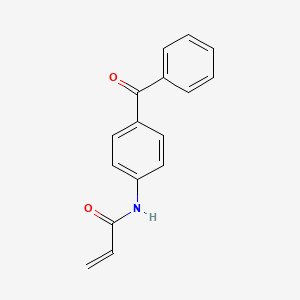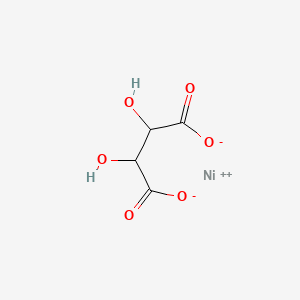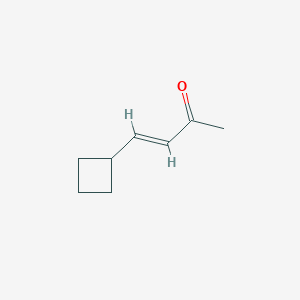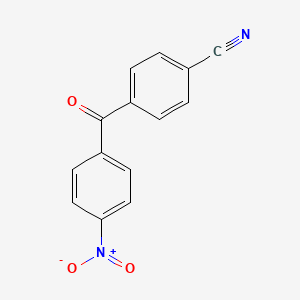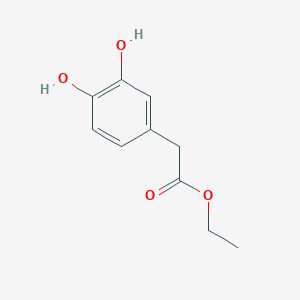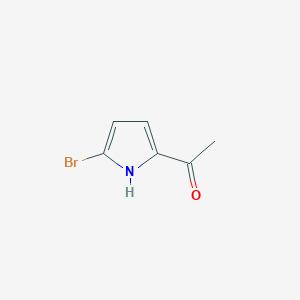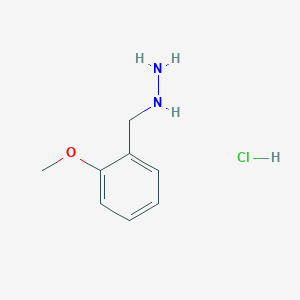
(2-Methoxybenzyl)hydrazine
Overview
Description
(2-Methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a hydrazine derivative that features a methoxy group attached to a benzyl ring
Mechanism of Action
Mode of Action
The mode of action of (2-Methoxybenzyl)hydrazine involves the formation of a hydrazone through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Analysis
Biochemical Properties
(2-Methoxybenzyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and their transition metal complexes. These complexes have shown antimicrobial, antituberculosis, and antioxidant activities . The compound interacts with various enzymes and proteins, including those involved in oxidative stress and metabolic pathways. For instance, it has been observed to interact with multiheme proteins that exhibit hydrazine-oxidizing activity . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of related compounds in both neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines . This indicates that this compound can impact cellular health and viability, making it a compound of interest for further toxicological studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factors (HIFs) . By inhibiting these enzymes, this compound can induce the expression of HIF-1 and its downstream targets, leading to changes in gene expression and promoting angiogenesis. Additionally, the compound’s interaction with multiheme proteins suggests a role in redox reactions and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound hydrochloride is stable at room temperature and has a purity of 95%
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is essential to determine the threshold effects and any toxic or adverse effects at high doses. While specific studies on this compound’s dosage effects in animal models are limited, general principles of drug metabolism and pharmacokinetics suggest that the compound’s effects would depend on factors such as bioavailability, metabolic rate, and tissue distribution
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. These pathways involve the oxidation, reduction, and hydrolysis of the compound, primarily mediated by cytochrome P450 enzymes . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by factors such as blood perfusion, tissue binding, and membrane permeability . The compound’s interaction with transporters and binding proteins plays a significant role in its localization and accumulation within specific tissues. These factors are essential for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methoxybenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Reaction with Hydrazine Hydrate: 2-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces azines or other oxidized compounds.
Reduction: Yields simpler hydrazine derivatives.
Substitution: Forms substituted benzyl derivatives.
Scientific Research Applications
(2-Methoxybenzyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)hydrazine: Similar structure but with the methoxy group at the para position.
(2-Methoxyphenyl)hydrazine: Similar structure but with the hydrazine group directly attached to the benzene ring.
Uniqueness
(2-Methoxybenzyl)hydrazine is unique due to the position of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
(2-methoxyphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUQYKDQVNXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375456 | |
| Record name | (2-methoxybenzyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179110-14-6 | |
| Record name | (2-methoxybenzyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


